N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide
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Overview
Description
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylmethylidene group, which is known for its reactivity and potential for forming stable complexes with various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide typically involves the reaction of dodecanoic acid with 4-aminobutylhydrazine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: N,N’-dicyclohexylcarbodiimide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of dodecanoic acid and 4-aminobutylhydrazine
Reaction Control: Automated temperature and pressure control systems
Purification: Use of chromatographic techniques to purify the final product
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted amides and hydrazones
Scientific Research Applications
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the synthesis of specialty polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microbial cell membranes, leading to increased permeability and cell lysis.
Pathways Involved: The hydrazinylmethylidene group interacts with membrane lipids, disrupting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}hexadecanamide: Similar structure but with a longer alkyl chain.
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}octadecanamide: Similar structure but with an even longer alkyl chain.
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and its potential as a drug delivery agent.
Properties
CAS No. |
159858-54-5 |
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Molecular Formula |
C17H36N4O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-[4-(hydrazinylmethylideneamino)butyl]dodecanamide |
InChI |
InChI=1S/C17H36N4O/c1-2-3-4-5-6-7-8-9-10-13-17(22)20-15-12-11-14-19-16-21-18/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
WSAWWFMGHKFEIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCN=CNN |
Origin of Product |
United States |
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